molecular formula C16H19ClN4O2 B5328601 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA

Cat. No.: B5328601
M. Wt: 334.80 g/mol
InChI Key: MOXZSXOUMIBZBR-UHFFFAOYSA-N
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Description

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA is a chemical compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of benzophenone hydrazide with appropriate reagents to form the oxadiazole ring . The cyclohexylurea moiety can then be introduced through a reaction with cyclohexyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with nucleic acids and proteins, leading to inhibition of enzyme activity and disruption of cellular processes . This compound has been shown to inhibit enzymes like thymidylate synthase and topoisomerase II, which are critical for DNA replication and cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA is unique due to its specific combination of the oxadiazole ring and cyclohexylurea group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various fields.

Properties

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c17-12-8-6-11(7-9-12)15-20-14(23-21-15)10-18-16(22)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXZSXOUMIBZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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